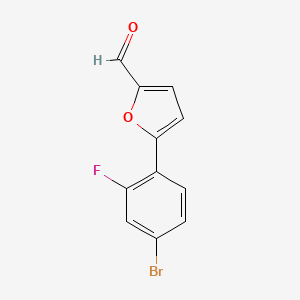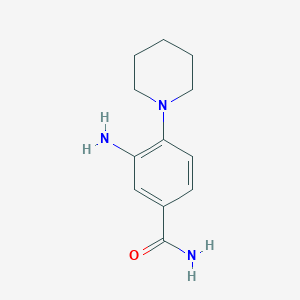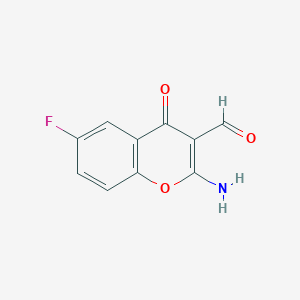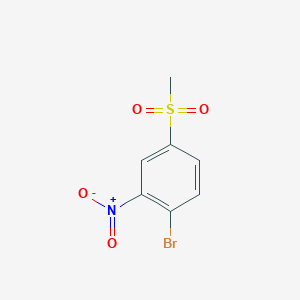
(R)-(+)-beta-Methylphenethylamine
概述
描述
®-(+)-beta-Methylphenethylamine is a chiral amine with the molecular formula C9H13N It is an enantiomer of beta-Methylphenethylamine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-beta-Methylphenethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of beta-nitrostyrene using a chiral catalyst to ensure the production of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-(+)-beta-Methylphenethylamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions: ®-(+)-beta-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: The major products include imines and nitriles.
Reduction: The major product is the corresponding amine.
Substitution: The products vary depending on the substituent introduced.
科学研究应用
®-(+)-beta-Methylphenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-(+)-beta-Methylphenethylamine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the release and uptake of neurotransmitters such as dopamine and norepinephrine. This modulation affects various physiological processes, including mood, attention, and arousal.
相似化合物的比较
(S)-(-)-beta-Methylphenethylamine: The enantiomer of ®-(+)-beta-Methylphenethylamine with different pharmacological properties.
Phenethylamine: A structurally related compound with similar but less potent effects.
Amphetamine: A compound with a similar structure but significantly different pharmacological effects.
Uniqueness: ®-(+)-beta-Methylphenethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in research and potential therapeutic applications.
属性
IUPAC Name |
(2R)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364269 | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-64-6 | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (R)-β-Methylphenethylamine challenging, and how does the research address this?
A: The synthesis of chiral amines like (R)-β-Methylphenethylamine can be challenging due to product inhibition during enzymatic transamination reactions. [] The research tackles this challenge by employing a dynamic kinetic resolution approach. This method utilizes a commercially available transaminase from Ruegeria pomeroyi and couples it with in situ product crystallization (ISPC). [] This strategy effectively removes the (R)-β-Methylphenethylamine product from the reaction mixture as it forms, alleviating product inhibition and pushing the reaction towards higher yields and enantiomeric excess. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



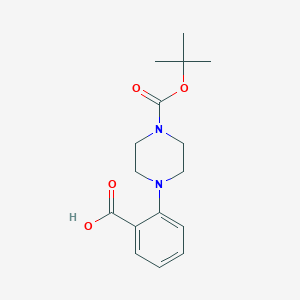
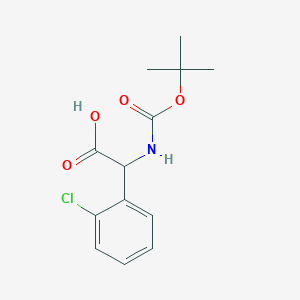
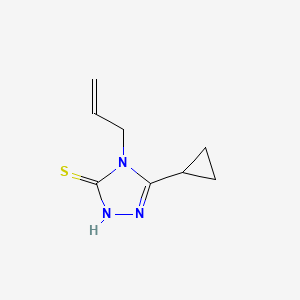

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
